Benzenesulfonyl fluoride

Descripción

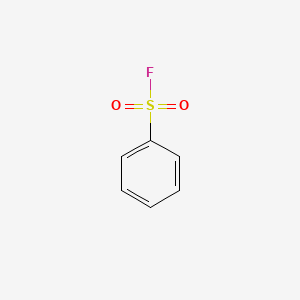

Structure

3D Structure

Propiedades

IUPAC Name |

benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIPWEYIBKUDNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059897 |

Source

|

| Record name | Benzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-43-4 |

Source

|

| Record name | Benzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulfonylfluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Benzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for benzenesulfonyl fluoride (B91410), a key reagent and building block in medicinal chemistry and drug development. This document details established and contemporary experimental protocols, presents comparative quantitative data, and illustrates key reaction mechanisms and workflows.

Synthesis of Benzenesulfonyl Fluoride

This compound can be synthesized through several key pathways, each with distinct advantages regarding starting material availability, reaction conditions, and scalability. The most prominent methods include halogen exchange from benzenesulfonyl chloride, conversion from benzenesulfonic acid and its salts, and synthesis from Grignard reagents.

Halogen Exchange from Benzenesulfonyl Chloride

The most traditional and widely employed method for synthesizing this compound is the nucleophilic substitution of the chlorine atom in benzenesulfonyl chloride with fluoride. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF). The efficiency of this reaction can be significantly enhanced by the use of a phase-transfer catalyst in an aprotic solvent.[1][2]

Experimental Protocol:

-

Materials: Benzenesulfonyl chloride, potassium fluoride (anhydrous), 18-crown-6 (B118740) or dibenzo-18-crown-6, acetonitrile (B52724) (anhydrous).

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzenesulfonyl chloride (1 equivalent).

-

Add anhydrous potassium fluoride (an excess, typically 2-3 equivalents) and a catalytic amount of 18-crown-6 (e.g., 0.1 equivalents).[1]

-

Add anhydrous acetonitrile as the solvent.

-

Stir the mixture at room temperature or under reflux. Reaction times can vary from 0.5 hours to overnight, depending on the scale and specific conditions.[2]

-

Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the potassium salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by distillation or recrystallization.

-

Quantitative Data Summary: Halogen Exchange Method

| Parameter | Value | Reference |

| Yield | 85-94% | [2] |

| Reaction Time | 0.5 - 24 hours | [2] |

| Temperature | Room Temperature to Reflux | [1][2] |

| Key Reagents | Benzenesulfonyl chloride, KF, Phase-transfer catalyst | [1][2] |

Reaction Pathway: Halogen Exchange

One-Pot Synthesis from Benzenesulfonic Acid or its Salts

A more recent and efficient method involves the one-pot conversion of benzenesulfonic acid or its sodium salt to this compound. This procedure first converts the sulfonic acid to the sulfonyl chloride in situ using a chlorinating agent like cyanuric chloride, followed by a fluorine-for-chlorine exchange with a fluoride source such as potassium bifluoride (KHF2).[3]

Experimental Protocol:

-

Materials: Sodium benzenesulfonate (B1194179) (or benzenesulfonic acid), cyanuric chloride, tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC), acetonitrile, potassium bifluoride (KHF2), acetone (B3395972).

-

Procedure:

-

To an oven-dried reaction tube, add sodium benzenesulfonate (1 equivalent), cyanuric chloride (1.1 equivalents), and a catalytic amount of TBAB (5 mol%).[3]

-

Add acetonitrile and stir the mixture at 60 °C for 12 hours.

-

After the starting material is consumed, add KHF2 (3 equivalents) and acetone to the reaction mixture.

-

Continue stirring at room temperature for another 12 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel.

-

Quantitative Data Summary: One-Pot Synthesis from Sulfonates

| Parameter | Value | Reference |

| Yield | Moderate to Good | [1] |

| Reaction Time | ~24 hours | [3] |

| Temperature | 60 °C then Room Temperature | [3] |

| Key Reagents | Sodium benzenesulfonate, Cyanuric chloride, KHF2, TBAB | [3] |

Workflow: One-Pot Synthesis from Sulfonate

References

Benzenesulfonyl Fluoride: A Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives are pivotal reagents and probes in the fields of organic synthesis, chemical biology, and drug discovery. Characterized by the robust sulfonyl fluoride (-SO₂F) moiety, these compounds exhibit a unique balance of stability and reactivity, making them invaluable tools for creating complex molecular architectures and for the covalent modification of biological targets. This technical guide provides an in-depth overview of the core chemical properties, reactivity, and experimental applications of benzenesulfonyl fluoride.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor at room temperature.[1] Its stability, particularly in comparison to the more reactive benzenesulfonyl chloride, makes it a preferred reagent in many synthetic applications. The key physical and chemical properties are summarized below for quick reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₅FO₂S | [2][3] |

| Molecular Weight | 160.17 g/mol | [2][4] |

| CAS Number | 368-43-4 | [2][4] |

| Appearance | Colorless liquid | [1] |

| Density | 1.333 g/mL at 25 °C | [4][5] |

| Boiling Point | 207-208 °C | [4][5] |

| Melting Point | -1 °C | [1] |

| Refractive Index (n20/D) | 1.492 | [4][5] |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ethyl acetate; insoluble in water. | [1] |

| Stability & Storage | Moisture sensitive. Store in a cool, dry place under inert gas. | [1][6] |

Spectral Data

Spectroscopic data are essential for the identification and characterization of this compound in reaction mixtures and as a final product. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary | Citation(s) |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals. | [2] |

| ¹³C NMR | Spectra available. | [2] |

| ¹⁹F NMR | Spectra available. | [2] |

| IR Spectroscopy | Data available from various techniques (FTIR, ATR-IR, Vapor Phase). Strong S=O stretching bands are characteristic. | [2][7] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 160. Other major fragments include m/z 77 (C₆H₅⁺) and m/z 65. | [2][3] |

Reactivity and Applications

The reactivity of the sulfonyl fluoride group is central to its utility. It is an electrophilic moiety that is significantly more stable to hydrolysis than the analogous sulfonyl chloride, yet reactive enough to engage with a range of nucleophiles under specific conditions.

Nucleophilic Substitution and Sulfonamide Synthesis

This compound reacts with nucleophiles, such as amines and alcohols, to form stable sulfonamide or sulfonate ester linkages, respectively.[1] However, due to the strength of the S-F bond, its reactivity is more controlled compared to sulfonyl chlorides. While highly nucleophilic amines may react directly, less nucleophilic amines, such as anilines, often require activation. Recent methodologies have employed catalysts like calcium triflimide [Ca(NTf₂)₂] to activate the sulfonyl fluoride, enabling efficient sulfonamide formation even with weakly nucleophilic amines under mild conditions.[8][9] This controlled reactivity allows for selective transformations in complex molecules.

Serine Protease Inhibition

Derivatives of this compound are widely used as irreversible inhibitors of serine proteases. A prominent example is 4-(2-aminoethyl)this compound (AEBSF), a water-soluble alternative to the more toxic phenylmethylsulfonyl fluoride (PMSF).[6] The mechanism involves the covalent modification of the catalytic serine residue within the enzyme's active site.[4][6] The hydroxyl group of the serine attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonyl-enzyme adduct. This effectively and irreversibly inactivates the enzyme. AEBSF is a common component in protease inhibitor cocktails used to prevent protein degradation during cell lysis and protein purification.[4][10]

Caption: Covalent modification of a serine protease active site by a sulfonyl fluoride.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction developed by Sharpless and co-workers.[11][12] SuFEx reactions are characterized by their high efficiency, specificity, and the exceptional stability of the resulting linkages. Sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-O-SO₂F) can react with silyl (B83357) ethers or alcohols to form sulfonate and sulfate (B86663) linkages, respectively.[11] This methodology has found broad applications in drug discovery, chemical biology, and materials science for its ability to reliably connect molecular building blocks.[12][13]

Caption: Modular connection of molecular fragments using SuFEx click chemistry.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for its use in synthesis and biochemical assays.

Protocol 1: General Procedure for Catalytic Sulfonamide Synthesis

This protocol describes the Ca(NTf₂)₂-catalyzed reaction between a sulfonyl fluoride and an amine, adapted from literature procedures.[8][9]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Calcium triflimide [Ca(NTf₂)₂] (10 mol%)

-

Anhydrous tert-amyl alcohol (solvent)

-

Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

-

To a dry reaction vessel under an inert atmosphere, add the amine, this compound, and anhydrous tert-amyl alcohol.

-

Add Ca(NTf₂)₂ (10 mol%) to the stirred mixture.

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired sulfonamide.

Caption: Step-by-step workflow for the synthesis of sulfonamides from this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay Using AEBSF

This protocol provides a general method for determining the inhibitory concentration (IC₅₀) of AEBSF against a target serine protease.[5]

Materials:

-

Purified serine protease stock solution

-

Specific chromogenic or fluorogenic substrate for the enzyme

-

AEBSF hydrochloride (stock solution prepared in assay buffer, e.g., 100 mM)

-

Assay buffer (e.g., Tris-HCl or HEPES, pH maintained below 7.5 for AEBSF stability)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the AEBSF stock solution in assay buffer to cover the expected inhibitory range (e.g., 0.1 µM to 1 mM). Prepare a working solution of the enzyme and the substrate in assay buffer.

-

Pre-incubation: In the wells of a 96-well plate, add a fixed volume of the enzyme solution to wells containing the AEBSF dilutions. Include a vehicle control (assay buffer without AEBSF).

-

Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25 °C or 37 °C) to permit covalent modification.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously.

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each AEBSF concentration.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the AEBSF concentration and fit the data using a suitable nonlinear regression model to calculate the IC₅₀ value.

References

- 1. benchchem.com [benchchem.com]

- 2. thrombin-receptor-activator-for-peptide-5.com [thrombin-receptor-activator-for-peptide-5.com]

- 3. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. AEBSF - Wikipedia [en.wikipedia.org]

- 7. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. theballlab.com [theballlab.com]

- 10. researchgate.net [researchgate.net]

- 11. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekalert.org [eurekalert.org]

- 13. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzenesulfonyl Fluoride's Mechanism of Action on Serine Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl fluoride (B91410) and its derivatives represent a significant class of irreversible inhibitors targeting serine proteases, a large and functionally diverse family of enzymes implicated in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular mechanism underpinning the action of benzenesulfonyl fluoride, detailing the covalent modification of the active site serine residue. This guide also furnishes detailed experimental protocols for characterizing the inhibition kinetics and presents available quantitative data for this compound analogues. The included diagrams, generated using the DOT language, offer clear visual representations of the inhibitory mechanism and experimental workflows, serving as a valuable resource for researchers in biochemistry, pharmacology, and drug discovery.

The Core Mechanism: Irreversible Covalent Inhibition

This compound acts as a potent and irreversible inhibitor of serine proteases through a mechanism known as sulfonylation . This process involves the formation of a stable, covalent bond with the catalytically essential serine residue within the enzyme's active site, rendering the enzyme inactive.[1]

The canonical active site of a serine protease features a catalytic triad (B1167595) , typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The unique spatial arrangement of this triad imparts a heightened nucleophilicity to the hydroxyl group of the serine residue.

The mechanism of inhibition by this compound proceeds as follows:

-

Initial Binding: this compound first binds non-covalently to the active site of the serine protease, forming a transient enzyme-inhibitor complex.

-

Nucleophilic Attack: The activated hydroxyl group of the active site serine performs a nucleophilic attack on the electrophilic sulfur atom of the this compound.

-

Covalent Adduct Formation: This attack leads to the displacement of the fluoride ion and the formation of a highly stable sulfonyl-enzyme ester linkage.[1] This covalent modification of the active site serine effectively and irreversibly inactivates the enzyme.

Quantitative Analysis of Inhibition

The potency of irreversible inhibitors like this compound is best described by the second-order rate constant, kinact/Ki, which reflects the overall efficiency of the inactivation process. Ki represents the initial binding affinity of the inhibitor to the enzyme, while kinact is the maximal rate of inactivation.

| Inhibitor | Target Protease | kinact/Ki (M-1s-1) | IC50 (µM) | Reference |

| PMSF | Chymotrypsin | 2.8 (half-time, s, at 1mM) | - | MEROPS |

| PMSF | Trypsin | 237 (half-time, s, at 1mM) | - | MEROPS |

| PMSF | Neutrophil Elastase | 33 (half-time, s, at 1mM) | - | MEROPS |

| AEBSF | Trypsin | - | < 15 | R&D Systems |

| AEBSF | Chymotrypsin | - | ~300 (in cells) | APExBIO |

| AEBSF | Plasmin | - | - | |

| AEBSF | Kallikrein | - | - | |

| AEBSF | Thrombin | - | - |

Note: The half-time for inhibition by PMSF is provided from the MEROPS database and represents the time taken for 50% inhibition at a 1 mM inhibitor concentration. Direct kinact/Ki values for this compound are not widely reported.

Experimental Protocols

Determination of Irreversible Inhibition Kinetics (kinact and Ki)

This protocol outlines a general method for determining the kinetic parameters of an irreversible inhibitor of a serine protease using a chromogenic or fluorogenic substrate.

Materials:

-

Purified serine protease (e.g., trypsin, chymotrypsin, elastase)

-

This compound (or analogue)

-

Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

Anhydrous solvent for inhibitor stock solution (e.g., DMSO, ethanol)

-

96-well microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of the inhibitor in an appropriate anhydrous solvent.

-

Prepare a stock solution of the serine protease in the assay buffer. The concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired assay time.

-

Prepare a stock solution of the substrate in the assay buffer. A typical starting concentration is 5-10 times the Km value for the enzyme.

-

-

Enzyme Inactivation:

-

In a 96-well plate, set up a series of reactions containing the enzyme at a fixed concentration and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C).

-

-

Measurement of Residual Activity:

-

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), initiate the enzymatic reaction by adding the substrate to the wells.

-

Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over a short period (e.g., 5 minutes) in kinetic mode.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this line represents the apparent first-order rate constant of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

If the plot is linear, the slope represents the second-order rate constant (kinact/Ki).

-

If the plot is hyperbolic, fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and Ki individually.

-

References

Spectroscopic Analysis of Benzenesulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of benzenesulfonyl fluoride (B91410), a key reagent and structural motif in chemical and pharmaceutical research. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for easy reference. Furthermore, detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of benzenesulfonyl fluoride, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons. The electron-withdrawing nature of the sulfonyl fluoride group deshields these protons, shifting their signals downfield.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 (ortho) | ~ 8.0 | Multiplet | |

| H-3, H-5 (meta) | ~ 7.7 | Multiplet | |

| H-4 (para) | ~ 7.8 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The ortho, meta, and para protons often appear as a complex multiplet system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbon atom directly attached to the sulfonyl fluoride group (C-1) is significantly deshielded.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (ipso) | ~ 135 - 140 |

| C-2, C-6 (ortho) | ~ 129 - 131 |

| C-3, C-5 (meta) | ~ 129 - 131 |

| C-4 (para) | ~ 135 - 137 |

Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon environment.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound exhibits a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group.

| Fluorine Assignment | Chemical Shift (δ) ppm |

| -SO₂F | ~ +65 to +70 |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (0 ppm).

Experimental Protocol for NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Typical spectral width: 0-10 ppm.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 128-1024 (or more, depending on concentration).

-

-

¹⁹F NMR:

-

Acquire the spectrum using a standard pulse program, often with proton decoupling.

-

The spectral width should be set to encompass the expected chemical shift of the sulfonyl fluoride group.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |

| ~ 1585, 1475, 1450 | Aromatic C=C stretch | Medium to Strong |

| ~ 1415 | S=O asymmetric stretch | Strong |

| ~ 1215 | S=O symmetric stretch | Strong |

| ~ 830 | S-F stretch | Strong |

| ~ 750, 685 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocol for FT-IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (for a liquid sample):

-

Ensure the sample is free of water and particulate matter.

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin capillary film.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Assign the observed bands to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common method for this analysis.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 160 | [C₆H₅SO₂F]⁺• | Molecular ion (M⁺•) |

| 141 | [C₆H₅SO₂]⁺ | Loss of F• |

| 95 | [C₆H₅S]⁺ | Loss of SO₂ and F• |

| 77 | [C₆H₅]⁺ | Loss of •SO₂F |

| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl ring |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source. This is often coupled with a Gas Chromatography (GC) system for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

The separated this compound elutes from the column and enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways to account for the observed peaks, which can provide structural confirmation.

Visualizations

The following diagrams provide a visual representation of the this compound structure and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis and Characterization of Benzenesulfonyl Fluoride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl fluoride (B91410) derivatives have emerged as a versatile and powerful class of compounds in chemical biology and drug discovery. Their unique reactivity profile, particularly the ability of the sulfonyl fluoride moiety to act as a covalent warhead, has positioned them as invaluable tools for probing biological systems and developing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of these important molecules, with a focus on detailed experimental protocols and quantitative data to aid researchers in their practical application.

Introduction to Benzenesulfonyl Fluorides

Benzenesulfonyl fluorides are organic compounds characterized by a phenyl group attached to a sulfonyl fluoride functional group (-SO₂F). The high electronegativity of the fluorine atom renders the sulfur atom highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues in proteins. This reactivity is the basis for their primary application as covalent inhibitors of enzymes, particularly proteases.[1]

The stability of the S-F bond in aqueous environments, coupled with its "tunable" reactivity based on the electronic properties of the benzene (B151609) ring, makes sulfonyl fluorides ideal candidates for the design of targeted covalent inhibitors.[2] Unlike more promiscuous reactive groups, the sulfonyl fluoride moiety often requires specific interactions within a protein's binding pocket to facilitate the covalent reaction, leading to improved selectivity.[3]

Synthetic Methodologies

A variety of synthetic routes have been developed to access a diverse range of benzenesulfonyl fluoride derivatives. The choice of method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

From Substituted Anilines

A common and versatile method for preparing substituted benzenesulfonyl fluorides involves the diazotization of anilines, followed by a sulfonyl chloride formation and subsequent fluorination.

Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride

-

Diazotization: 107 g (1 mol) of 2-methylaniline is added to a mixture of 333 ml (4 mol) of hydrochloric acid and 333 ml of water. The mixture is cooled to -5 °C. A solution of 72.5 g of sodium nitrite (B80452) in 200 ml of water is added dropwise, maintaining the temperature below 0 °C. Subsequently, a solution of 131.8 g of sodium fluoborate in 300 ml of water is added dropwise, again keeping the temperature below 0 °C.[4]

-

Isolation of Diazonium Salt: The resulting solid is filtered, washed once with diluted acid, once with a small amount of ice-cold methanol, and then dried to obtain the diazonium fluoroborate salt.[4]

-

Sulfonylation: The diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding benzenesulfonyl chloride.

-

Fluorination: The resulting benzenesulfonyl chloride is then treated with a fluoride source, such as potassium fluoride, to yield the final this compound product.

From Aryl Halides via Grignard Reagents

The reaction of aryl Grignard reagents with sulfuryl fluoride (SO₂F₂) provides a direct route to benzenesulfonyl fluorides.

Experimental Protocol: General Procedure for Fluorosulfurylation of Grignard Reagents

-

Grignard Reagent Formation: The aryl Grignard reagent is prepared from the corresponding aryl halide (e.g., bromobenzene) and magnesium turnings in an anhydrous ether solvent like THF.

-

Reaction with Sulfuryl Fluoride: The freshly prepared Grignard reagent is then added to a solution of sulfuryl fluoride at ambient temperature.[5] This one-pot method can afford the desired sulfonyl fluorides in yields ranging from 18-78%.[5]

From Arylboronic Acids

Palladium-catalyzed cross-coupling reactions of arylboronic acids with a sulfur dioxide source, followed by fluorination, offer another valuable synthetic strategy.

Experimental Protocol: Synthesis from Arylboronic Acids

A mixture of the arylboronic acid, a palladium catalyst, a sulfur dioxide surrogate such as DABSO, and a fluoride source like NFSI is reacted in a suitable solvent. This method allows for the synthesis of a wide range of electronically and sterically diverse sulfonyl fluorides.[6][7]

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx has emerged as a powerful "click chemistry" platform for the rapid and modular assembly of complex molecules from sulfonyl fluoride hubs.[8] This strategy is particularly useful in drug discovery for creating libraries of compounds for high-throughput screening.[9]

Experimental Protocol: General SuFEx Reaction

A sulfonyl fluoride derivative is reacted with a nucleophile (e.g., an alcohol or amine) in the presence of a suitable base or catalyst. The reaction is typically fast, high-yielding, and tolerant of a wide range of functional groups.[9]

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of synthesized this compound derivatives. A combination of spectroscopic techniques is typically employed.

| Technique | Typical Observations |

| ¹H NMR | The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. The carbon attached to the sulfonyl fluoride group typically appears in the downfield region.[10][11] |

| ¹⁹F NMR | A characteristic singlet for the -SO₂F group is observed. The chemical shift can vary depending on the electronic environment of the benzene ring.[12][13] |

| IR Spectroscopy | Strong absorption bands corresponding to the S=O stretching vibrations are typically observed in the region of 1410-1380 cm⁻¹ and 1210-1180 cm⁻¹. |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. |

| Melting Point | A sharp melting point is indicative of a pure crystalline compound. For example, m-acetylthis compound has a melting point of 90-92 °C, and o-aminothis compound has a melting point of 64-66 °C.[10][11] |

Applications in Drug Discovery and Chemical Biology

The primary application of this compound derivatives in drug development is as covalent inhibitors of enzymes.

Covalent Inhibition of Serine Proteases

Benzenesulfonyl fluorides are well-established irreversible inhibitors of serine proteases.[1] The electrophilic sulfur atom of the sulfonyl fluoride is attacked by the hydroxyl group of the active site serine residue, forming a stable sulfonyl-enzyme conjugate and effectively inactivating the enzyme.

Caption: Covalent inhibition of a serine protease by a this compound derivative.

Targeting Other Nucleophilic Residues

While serine is a common target, the reactivity of sulfonyl fluorides can be tuned to target other nucleophilic amino acid residues such as lysine, tyrosine, and histidine, expanding their utility as covalent probes and inhibitors for a wider range of protein targets.[2][14][15]

SuFEx in Targeted Covalent Inhibitor Design

SuFEx chemistry provides a powerful platform for the rapid synthesis of libraries of this compound derivatives for screening against specific protein targets.[9][16][17] This approach allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

Caption: Workflow for the discovery of targeted covalent inhibitors using SuFEx chemistry.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives.

Table 1: Synthesis and Physical Properties

| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

| This compound | From benzenesulfonyl chloride and KF | - | Liquid | [18] |

| 4-Methylthis compound | From sodium 4-methylbenzenesulfonate | 74 | 43-45 | [19] |

| 4-Bromothis compound | From 4-bromoaniline | - | 74-76 | - |

| 3-Acetylthis compound | From 3-aminobenzophenone | - | 90-92 | [11] |

| 2-Aminothis compound | From 2-aminobenzenesulfonamide | - | 64-66 | [10] |

| β-Phenylethenesulfonyl fluoride | Heck-Matsuda reaction | 93 | 99-100 | [20] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| This compound | 7.65-7.95 (m, 5H) | +64.5 | [18] |

| 4-Methylthis compound | 2.45 (s, 3H), 7.35 (d, 2H), 7.85 (d, 2H) | +68.2 | [19] |

| 4-Bromothis compound | 7.75 (d, 2H), 7.85 (d, 2H) | +66.0 | - |

| 3-Acetylthis compound | 2.65 (s, 3H), 7.70 (t, 1H), 8.20 (d, 1H), 8.35 (d, 1H), 8.50 (s, 1H) | +63.8 | [11] |

| 2-Aminothis compound | 4.50 (br s, 2H), 6.70-7.50 (m, 4H) | +71.5 | [10] |

| β-Phenylethenesulfonyl fluoride | 7.20-7.60 (m, 7H) | +128.5 | [20] |

Conclusion

This compound derivatives represent a cornerstone in the field of covalent drug discovery and chemical biology. The diverse synthetic methodologies available, coupled with their unique and tunable reactivity, provide a robust platform for the design of highly selective and potent molecular probes and therapeutic agents. The detailed experimental protocols and characterization data presented in this guide are intended to facilitate the practical application of these valuable compounds in research and development settings. As our understanding of the biological roles of various proteins continues to expand, the targeted covalent modification strategy offered by benzenesulfonyl fluorides will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 2. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 5. One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 9. SuFEx click chemistry: Expanding the frontiers of chemical diversity - American Chemical Society [acs.digitellinc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00005J [pubs.rsc.org]

- 15. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Benzenesulfonyl Fluoride in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of benzenesulfonyl fluoride (B91410) and its derivatives in aqueous buffer systems. Due to the limited availability of specific quantitative data for benzenesulfonyl fluoride, this guide presents qualitative information for the parent compound and quantitative data for the more widely studied, water-soluble analog, 4-(2-aminoethyl)this compound hydrochloride (AEBSF), as a case study. Furthermore, detailed experimental protocols are provided to enable researchers to determine these parameters for this compound or other sulfonyl fluorides in their own laboratory settings.

Executive Summary

This compound is a reactive compound utilized in organic synthesis and as a precursor for various chemical probes. Its utility in biological applications is often limited by its low aqueous solubility and susceptibility to hydrolysis, particularly at neutral to alkaline pH. This guide summarizes the known solubility and stability characteristics, provides quantitative data for the related compound AEBSF, and offers detailed protocols for experimental determination of these properties. Understanding these parameters is critical for the effective design of experiments, interpretation of results, and development of novel applications for this class of compounds.

Solubility Profile

The solubility of sulfonyl fluorides in aqueous buffers is a critical parameter for their use in biological assays and as potential therapeutic agents.

This compound

This compound is generally described as being insoluble in water.[1] It is, however, soluble in various organic solvents such as acetone (B3395972) and ethyl acetate.[1] For applications in aqueous systems, it is typically dissolved in a minimal amount of a water-miscible organic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being diluted into the aqueous buffer.[2] Care must be taken as high concentrations of the organic solvent can influence the stability of the compound and the biological system under investigation.

Case Study: 4-(2-aminoethyl)this compound hydrochloride (AEBSF)

AEBSF is a derivative of this compound that exhibits significantly improved aqueous solubility, making it a common tool in biochemical research as a serine protease inhibitor.[3]

Table 1: Quantitative Solubility Data for AEBSF

| Solvent System | Reported Solubility | Approximate Molar Concentration | Reference(s) |

| Water | 50 mg/mL | ~200 mM | [3] |

| Water | 200 mg/mL | ~834 mM | [4] |

| Water | ~10 g/L (at 20°C) | ~41.7 mM | [5] |

| DMSO | 50 mg/mL | ~200 mM | [3] |

Stability in Aqueous Buffers

The primary degradation pathway for this compound in aqueous buffers is hydrolysis of the sulfonyl fluoride bond to yield benzenesulfonic acid and a fluoride ion. The rate of this hydrolysis is highly dependent on pH and temperature.

General Principles of Sulfonyl Fluoride Stability

Sulfonyl fluorides are generally more stable to hydrolysis than the corresponding sulfonyl chlorides.[6] The stability is greatest in acidic conditions and decreases as the pH becomes neutral and alkaline due to the increased concentration of the more nucleophilic hydroxide (B78521) ion. Elevated temperatures will also accelerate the rate of hydrolysis.

Stability of this compound

Case Study: 4-(2-aminoethyl)this compound hydrochloride (AEBSF)

The stability of AEBSF has been more extensively characterized due to its widespread use.

Table 2: Stability Profile of AEBSF in Aqueous Solutions

| pH Condition | Storage Temperature | Reported Stability | Reference(s) |

| < 7 | Refrigerated | Stable for up to six months | [4] |

| > 7 | Not specified | Less stable; pH adjustment should be made just before use | [4] |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound or similar compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105.

Objective: To determine the saturation solubility of a compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker/rotator at a controlled temperature

-

Centrifuge capable of >10,000 x g

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical C18 HPLC column

-

Syringe filters (0.22 µm, chemically resistant)

-

Volumetric flasks and pipettes

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be enough that undissolved solid remains visible.

-

Add a known volume of the desired aqueous buffer.

-

Seal the vial tightly.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the samples for at least 24 hours to ensure equilibrium is reached. A preliminary experiment of 48 or 72 hours can be run to confirm that equilibrium is achieved by 24 hours.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. The filter material should be validated for low compound binding.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Data Analysis:

-

Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the aqueous solubility.

-

Express the solubility in units such as mg/mL or mM.

-

Protocol for Determining Stability (Hydrolysis Rate) by HPLC

Objective: To determine the rate of hydrolysis of this compound in an aqueous buffer at a specific pH and temperature.

Materials:

-

This compound

-

Aqueous buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)

-

Temperature-controlled incubator or water bath

-

HPLC system as described in section 4.1

-

Volumetric flasks and pipettes

-

Quenching solution (e.g., cold acetonitrile with 0.1% formic acid)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., 100 mM in acetonitrile).

-

-

Initiation of Stability Study:

-

Pre-warm the aqueous buffers to the desired experimental temperature (e.g., 37°C).

-

Initiate the reaction by diluting the stock solution into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the reaction.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to stop further degradation.

-

-

Quantification by HPLC:

-

Analyze the quenched samples by HPLC-UV.

-

Quantify the remaining parent compound (this compound) at each time point by measuring the peak area and comparing it to a calibration curve or the t=0 sample.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

If the plot is linear, the hydrolysis follows first-order kinetics. The slope of the line is the negative of the first-order rate constant (k).

-

Calculate the half-life (t½) of the compound under the specific conditions using the equation: t½ = 0.693 / k.

-

Visualizations

Hydrolysis Pathway of this compound

The primary degradation route for this compound in aqueous media is nucleophilic attack by water or hydroxide ions on the electrophilic sulfur atom.

Caption: Hydrolysis of this compound under Neutral and Alkaline Conditions.

Experimental Workflow for Stability Analysis

The following diagram illustrates the key steps in determining the stability of this compound in an aqueous buffer.

Caption: Workflow for Determining the Hydrolytic Stability of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 4-(2-Aminoethyl)this compound = 97.0 HPLC 30827-99-7 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Benzenesulfonyl fluoride CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical intermediate, benzenesulfonyl fluoride (B91410), including its Chemical Abstracts Service (CAS) number, key physical constants, a detailed experimental protocol for its synthesis, and its relevance in the broader context of chemical biology and drug development.

Core Data: CAS Number and Physical Properties

Benzenesulfonyl fluoride is a valuable reagent in organic synthesis, often serving as a precursor to more complex molecules with applications in medicinal chemistry and materials science.

CAS Number : 368-43-4[1][2][3]

Physical Constants

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FO₂S | [1][2][4] |

| Molecular Weight | 160.17 g/mol | [1][3][5] |

| Appearance | Clear, light yellow liquid | [4] |

| Boiling Point | 207-208 °C (lit.) | [3][6][7][8] |

| Melting Point | -1 °C | [4] |

| Density | 1.333 g/mL at 25 °C (lit.) | [3][6][7][8] |

| Refractive Index | n20/D 1.492 (lit.) | [3][8] |

Synthesis of this compound: Experimental Protocol

The most common and straightforward synthesis of this compound involves the halogen exchange reaction of the more readily available benzenesulfonyl chloride with a fluoride salt. The following protocol is a representative example of this conversion.

Objective:

To synthesize this compound from benzenesulfonyl chloride via a nucleophilic substitution reaction.

Materials:

-

Benzenesulfonyl chloride (1 equivalent)

-

Potassium fluoride (KF) or Potassium bifluoride (KHF₂) (excess, e.g., 2-3 equivalents)

-

Aprotic polar solvent (e.g., acetonitrile (B52724), sulfolane)

-

Phase-transfer catalyst (optional, e.g., 18-crown-6)

-

Reaction vessel (round-bottom flask) equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for workup and purification (separatory funnel, distillation apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine benzenesulfonyl chloride, potassium fluoride (or potassium bifluoride), and the aprotic solvent. If using a phase-transfer catalyst, it should be added at this stage. The use of a phase-transfer catalyst can improve the reaction rate and yield, particularly with potassium fluoride in acetonitrile.

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction temperature and time will depend on the solvent and the specific fluoride source used. For instance, reactions in acetonitrile with a phase-transfer catalyst may proceed at reflux (approx. 82 °C), while reactions in higher-boiling solvents like sulfolane (B150427) can be conducted at temperatures ranging from 100 °C to 240 °C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting benzenesulfonyl chloride.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate, containing the product, is then typically subjected to an aqueous workup. This may involve washing with water to remove any remaining salts and organic solvent extraction (e.g., with dichloromethane (B109758) or diethyl ether).

-

Purification: The crude this compound obtained after solvent removal is purified by vacuum distillation to yield the final product as a clear liquid.

Safety Precautions:

-

This compound is harmful if swallowed, in contact with skin, and toxic if inhaled. It can cause severe skin burns and eye damage.[9]

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its chloride precursor.

Caption: Synthesis workflow for this compound.

Relevance in Drug Development and Chemical Biology

While this compound itself is primarily a synthetic intermediate, the sulfonyl fluoride moiety is a privileged functional group in chemical biology and drug discovery. It acts as a covalent warhead that can form stable bonds with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in protein active sites. This property makes sulfonyl fluoride derivatives potent and often irreversible enzyme inhibitors.

A prominent example is 4-(2-aminoethyl)this compound (AEBSF), a widely used irreversible inhibitor of serine proteases like trypsin and chymotrypsin. It is frequently added to lysis buffers to prevent protein degradation during experiments. The development of such targeted covalent inhibitors is a significant area of research in drug development for various diseases. The unique reactivity of the sulfonyl fluoride group, being relatively stable in aqueous environments yet reactive within specific protein microenvironments, allows for the design of highly selective therapeutic agents.

References

- 1. scribd.com [scribd.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. rsc.org [rsc.org]

- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]

- 5. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 6. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-(2-Aminoethyl)this compound = 97.0 HPLC 30827-99-7 [sigmaaldrich.com]

- 9. This compound | C6H5FO2S | CID 67779 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilicity and Reaction Kinetics of Benzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives are a class of chemical reagents that have garnered significant interest across various scientific disciplines, most notably in chemical biology and drug discovery. Their unique combination of stability and tunable reactivity makes them exceptional tools for the selective covalent modification of biological macromolecules. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity and reaction kinetics of benzenesulfonyl fluoride. It delves into the mechanistic underpinnings of its reactions with nucleophiles, presents quantitative kinetic data, and offers detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of sulfonyl fluorides.

Introduction

This compound is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a benzene (B151609) ring. The sulfur atom in the sulfonyl group is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This inherent reactivity is central to its utility as a chemical probe and a warhead for covalent inhibitors. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a remarkable balance of stability, particularly in aqueous environments, and chemoselective reactivity towards certain nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine. This "tunable" reactivity has positioned sulfonyl fluorides as a privileged class of electrophiles in drug discovery for the development of targeted covalent inhibitors.

Electrophilicity and Reaction Mechanism

The electrophilicity of the sulfur atom in this compound is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This polarization of the S-F bond facilitates nucleophilic attack on the sulfur center.

The reaction of this compound with nucleophiles generally proceeds through a nucleophilic substitution pathway. While the precise mechanism can be influenced by the nature of the nucleophile and the reaction conditions, an addition-elimination mechanism is often proposed, particularly for fluoride exchange reactions. This mechanism involves the formation of a transient, pentacoordinate trigonal bipyramidal intermediate.

For reactions with other nucleophiles, such as amines or the side chains of amino acids, the reaction can be conceptualized as a concerted or stepwise process resembling an SN2-type displacement at the sulfur atom. The nucleophile attacks the electrophilic sulfur, leading to the formation of a new bond and the concurrent or subsequent cleavage of the sulfur-fluoride bond, releasing a fluoride ion.

Reaction Kinetics

The rate of reaction of this compound with a nucleophile is dependent on several factors, including the nucleophilicity of the attacking species, the solvent, and the electronic properties of substituents on the benzene ring. The reaction typically follows second-order kinetics, being first-order in both the sulfonyl fluoride and the nucleophile.

Quantitative Kinetic Data

The following tables summarize the available quantitative data on the reaction kinetics of this compound and its derivatives.

Table 1: First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Fluorides

| Substituent | Temperature (°C) | Solvent | Rate Constant (k, s⁻¹) |

| H | 65.5 | 40:60 Dioxane-Water | 1.0 x 10⁻⁷ |

| p-NO₂ | 65.5 | 40:60 Dioxane-Water | 2.5 x 10⁻⁶ |

| m-NO₂ | 65.5 | 40:60 Dioxane-Water | 1.9 x 10⁻⁶ |

| p-Br | 65.5 | 40:60 Dioxane-Water | 5.0 x 10⁻⁷ |

| o-CH₃CONH | 45.0 | 40:60 Dioxane-Water | 1.1 x 10⁻⁵ |

Data extracted from literature discussing the spontaneous hydrolysis of sulfonyl fluorides.

Table 2: Qualitative Reactivity of Sulfonyl Fluorides with Biological Nucleophiles

| Nucleophile (Amino Acid Residue) | Reactivity with Sulfonyl Fluorides | Stability of Adduct |

| Lysine | Reactive | Stable |

| Tyrosine | Reactive | Stable |

| Cysteine | Reactive | Often Unstable |

| Histidine | Reactive | Stable |

| Serine | Reactive | Stable |

| Threonine | Reactive | Stable |

This table provides a general overview of the reactivity and stability of adducts formed between sulfonyl fluorides and common nucleophilic amino acid residues.

Substituent Effects and the Hammett Equation

The electronic nature of substituents on the benzene ring significantly influences the electrophilicity of the sulfur atom and, consequently, the reaction rate. Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity and accelerate the reaction, while electron-donating groups (e.g., -OCH₃) have the opposite effect. This relationship can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted this compound.

-

k₀ is the rate constant for the unsubstituted this compound.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value for the reaction of benzenesulfonyl fluorides with nucleophiles indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and kinetic analysis of this compound.

Synthesis of this compound from Benzenesulfonyl Chloride

Materials:

-

Benzenesulfonyl chloride

-

Potassium fluoride (KF)

-

Acetonitrile (B52724) (anhydrous)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (2.0 eq) and a catalytic amount of 18-crown-6 (0.05 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed, filter the reaction mixture to remove the potassium salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Kinetic Analysis of the Reaction with a Model Nucleophile (N-acetyl-L-tyrosine) by LC-MS

Materials:

-

This compound

-

N-acetyl-L-tyrosine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetonitrile with 0.1% formic acid (for LC-MS)

-

Water with 0.1% formic acid (for LC-MS)

-

Quenching solution (e.g., 10% formic acid in acetonitrile)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of N-acetyl-L-tyrosine in PBS (pH 7.4).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the N-acetyl-L-tyrosine stock solution with PBS to achieve a final concentration of 100 µM in the desired reaction volume.

-

Pre-incubate the solution at a constant temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding an aliquot of the this compound stock solution to the N-acetyl-L-tyrosine solution to achieve a final concentration of, for example, 200 µM. Ensure rapid mixing.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture and immediately add it to a separate tube containing the quenching solution. This will stop the reaction.

-

-

LC-MS Analysis:

-

Analyze the quenched samples by reverse-phase liquid chromatography-mass spectrometry (LC-MS).

-

Use a suitable C18 column and a gradient of acetonitrile and water (both containing 0.1% formic acid) to separate the unreacted N-acetyl-L-tyrosine from the benzenesulfonylated product.

-

Monitor the reaction by observing the decrease in the peak area of the N-acetyl-L-tyrosine starting material and the increase in the peak area of the product over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining concentration of N-acetyl-L-tyrosine versus time.

-

The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of this compound (assuming it is in excess).

-

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of this compound has made it a valuable tool in drug discovery and chemical biology.

-

Covalent Inhibitors: Sulfonyl fluorides can be incorporated into small molecules to create highly selective and potent covalent inhibitors of enzymes. By targeting a nucleophilic residue in the active site of a protein, these inhibitors can form a stable, irreversible bond, leading to prolonged target engagement.

-

Chemical Probes: this compound derivatives are used as chemical probes to identify and characterize protein targets. Activity-based protein profiling (ABPP) often employs sulfonyl fluoride probes to map the reactive residues within a proteome.

-

Click Chemistry: The reaction of sulfonyl fluorides with nucleophiles, particularly under specific catalytic conditions, has been termed Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful addition to the "click chemistry" toolbox. This allows for the efficient and specific conjugation of molecules in complex biological systems.

Conclusion

This compound is a versatile and powerful electrophile with a well-defined reactivity profile. Its stability, coupled with its ability to react chemoselectively with biological nucleophiles, has solidified its importance in modern chemical research, particularly in the development of targeted therapeutics and chemical probes. A thorough understanding of its electrophilicity and reaction kinetics is paramount for the rational design and application of this compound-based tools. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this remarkable chemical entity.

Methodological & Application

Application Notes and Protocols for Covalent Protein Labeling with Benzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl fluoride (B91410) (BSF) and its derivatives are powerful chemical tools for the covalent modification of proteins. These reagents, belonging to the class of sulfonyl fluorides (SFs), exhibit a unique reactivity profile that allows for the stable labeling of several nucleophilic amino acid residues, providing a versatile platform for various applications in chemical biology, proteomics, and drug discovery. The sulfonyl fluoride moiety acts as an electrophilic "warhead" that engages in a sulfur(VI) fluoride exchange (SuFEx) reaction with nucleophilic side chains of amino acids, forming a stable covalent bond. This irreversible modification is instrumental in applications ranging from the inhibition of enzymes like serine proteases to the identification and validation of drug targets.

This document provides detailed application notes and experimental protocols for the use of benzenesulfonyl fluoride and its common derivatives, Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)this compound (AEBSF), in covalent protein labeling.

Principle of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct. While initially recognized for their reactivity with the active site serine in serine proteases, the utility of sulfonyl fluorides has expanded as they have been shown to react with a broader range of nucleophilic amino acids. The reactivity is highly context-dependent, influenced by the local microenvironment of the amino acid residue within the protein structure, including its accessibility and the surrounding pH.

The primary targets for sulfonyl fluoride-based labeling include:

-

Serine (Ser): Particularly reactive within the active sites of serine proteases.

-

Tyrosine (Tyr): The phenolic hydroxyl group can be a potent nucleophile.

-

Lysine (Lys): The ε-amino group can be targeted.

-

Threonine (Thr): The hydroxyl group can react similarly to serine.

-

Histidine (His): The imidazole (B134444) side chain is nucleophilic.

-

Cysteine (Cys): While reactive, the resulting thioester bond can be less stable compared to other adducts.[1]

The following diagram illustrates the general mechanism of covalent protein labeling by this compound.

Caption: Mechanism of covalent protein labeling by this compound.

Data Presentation

Table 1: Physicochemical and Reactivity Properties of Common Sulfonyl Fluorides

| Property | This compound (BSF) | Phenylmethylsulfonyl Fluoride (PMSF) | 4-(2-Aminoethyl)this compound (AEBSF) |

| Molecular Weight | 176.17 g/mol | 174.19 g/mol | 201.24 g/mol (HCl salt: 239.69 g/mol ) |

| Solubility | Soluble in organic solvents. | Soluble in anhydrous ethanol, isopropanol (B130326), DMSO. Limited solubility in water. | Water-soluble. |

| Aqueous Stability | Moderately stable, prone to hydrolysis. | Unstable in aqueous solutions. Half-life of ~110 min at pH 7, ~35 min at pH 8 (25°C).[2] | More stable in aqueous solution than PMSF, especially at neutral pH.[3] |

| Primary Targets | Ser, Tyr, Lys, Thr, His, Cys | Serine proteases (active site serine).[2][4] | Serine proteases.[5] |

| Toxicity | Toxic, handle with care. | Cytotoxic, neurotoxin. Handle in a fume hood. | Lower toxicity than PMSF.[3] |

Table 2: Recommended Working Concentrations and Conditions

| Reagent | Application | Stock Solution | Final Working Concentration | Incubation Conditions |